N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide
CAS No.: 1023496-51-6
Cat. No.: VC4601258
Molecular Formula: C19H19BrFNO
Molecular Weight: 376.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023496-51-6 |
|---|---|
| Molecular Formula | C19H19BrFNO |
| Molecular Weight | 376.269 |
| IUPAC Name | N-[(4-bromo-2-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C19H19BrFNO/c20-16-9-8-14(17(21)12-16)13-22-18(23)19(10-4-5-11-19)15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,22,23) |
| Standard InChI Key | GIQVSULJWOBNHC-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)Br)F |
Introduction
N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide is a complex organic compound with the molecular formula C19H19BrFNO and a molecular weight of 376.27 g/mol . This compound belongs to the class of aromatic amides, which are known for their diverse applications in organic synthesis and potential biological activities.
Synthesis and Preparation
The synthesis of N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide typically involves several key steps, including the coupling of appropriate precursors under specific conditions. While detailed synthetic routes are not widely documented, the compound is often categorized as an intermediate in organic synthesis .
Comparison with Similar Compounds
Other compounds in the aromatic amide class, such as N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide, have demonstrated promising biological activities, including antimicrobial and anticancer effects. These compounds highlight the importance of structural modifications in enhancing biological efficacy.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide | C19H19BrFNO | 376.27 | 1023496-51-6 |
| N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide | C23H26BrNO | 386.33 | 1023526-82-0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume